4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine
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Overview
Description
4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine typically involves the reaction of 3,5-diethyl-1H-pyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Bis(pyrazolyl)methanes
Uniqueness
4-(3,5-diethyl-1H-pyrazol-1-yl)Piperidine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical space and developing novel applications .
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
4-(3,5-diethylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-3-10-9-11(4-2)15(14-10)12-5-7-13-8-6-12/h9,12-13H,3-8H2,1-2H3 |
InChI Key |
HRPVGHVEOJMKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C2CCNCC2)CC |
Origin of Product |
United States |
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